4-oxo-3-phenoxy-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
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Overview
Description
4-oxo-3-phenoxy-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a phenoxy group, and a benzyloxycarbonyl-protected amino hexanoate side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenoxy-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base can yield the chromen-4-one structure.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the chromen-4-one intermediate with phenol in the presence of a suitable base.
Attachment of the Benzyloxycarbonyl-Protected Amino Hexanoate Side Chain: The final step involves the coupling of the chromen-4-one derivative with 6-{[(benzyloxy)carbonyl]amino}hexanoic acid. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenoxy-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-oxo-3-phenoxy-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, make it of interest in biological research.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The phenoxy group and the benzyloxycarbonyl-protected amino hexanoate side chain can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes such as inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
4-oxo-3-phenoxy-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can be compared with other similar compounds, such as:
4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate: This compound has a similar structure but with an alaninate side chain instead of a hexanoate side chain.
N-(7-amino-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide: This compound has an amino group instead of the benzyloxycarbonyl-protected amino group.
4-oxo-3-phenyl-4H-chromen-7-yl acetate: This compound has an acetate group instead of the benzyloxycarbonyl-protected amino hexanoate side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H27NO7 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C29H27NO7/c31-27(14-8-3-9-17-30-29(33)35-19-21-10-4-1-5-11-21)37-23-15-16-24-25(18-23)34-20-26(28(24)32)36-22-12-6-2-7-13-22/h1-2,4-7,10-13,15-16,18,20H,3,8-9,14,17,19H2,(H,30,33) |
InChI Key |
CWGGTOOGFZDWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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